(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
Description
(S)-2-Benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 147489-27-8) is a chiral pyrrolidine derivative featuring a benzyl ester at position 2 and a tert-butyl ester at position 1. The 4-oxo group introduces a ketone functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications such as protease inhibitor development . Its stereochemistry (S-configuration) is critical for enantioselective reactions, influencing binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGNSRGCLEJEM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is first protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction typically proceeds in tetrahydrofuran (THF) at 0–25°C, achieving yields >85%. The Boc group ensures chemoselectivity during subsequent esterification steps.
Sequential Esterification of Carboxylic Acids
The two carboxylic acid groups are selectively esterified:
- Benzyl ester formation : The C2 carboxyl group is activated with carbodiimides (e.g., DCC) and reacted with benzyl alcohol in dichloromethane (DCM).
- tert-Butyl ester formation : The C1 carboxyl group is treated with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) to install the bulkier tert-butyl group.
This stepwise method avoids transesterification and maintains the stereochemical integrity of the (S)-configured carbon.
Cyclization of Protected Glutamic Acid Derivatives
An alternative route involves cyclizing Boc-protected glutamic acid derivatives. This method, adapted from patent WO2019016745A1, proceeds via intramolecular amide bond formation.
Synthesis of Boc-Glu-OBzl Intermediate
Oxidative Cyclization to Form the Pyrrolidone Ring
The Boc-Glu-OBzl intermediate undergoes oxidation at the α-position using Jones reagent (CrO₃/H₂SO₄) to generate the 4-oxo group. Subsequent heating in toluene at reflux induces cyclization, forming the pyrrolidine ring. This method achieves an overall yield of 68–72%.
Asymmetric Catalysis for Stereochemical Control
The (S)-configuration is critical for the compound’s utility in chiral synthesis. A copper-catalyzed asymmetric allylic oxidation, as described in ACS Omega (2020), provides enantiomeric excess (ee) >98%.
Key Reaction Parameters
- Catalyst : [Cu(CH₃CN)₄]PF₆ (5 mol%)
- Ligand : Chiral oxazoline-SBA-15 heterogeneous ligand
- Oxidizing agent : tert-Butyl perbenzoate
- Solvent : Acetonitrile at 25°C
This method avoids racemization and is scalable to gram quantities.
Reductive Amination and Dehydration
Patent WO2019016745A1 discloses a borane-mediated reductive amination pathway:
Synthesis of 4-Oxopyrrolidine Precursor
Oxidation to 4-Oxopyrrolidine
The dihydropyrrole intermediate is oxidized with meta-chloroperbenzoic acid (mCPBA) in DCM, completing the synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Stepwise Esterification | Boc protection, Mitsunobu reaction | 72 | >99 | Industrial |
| Glutamic Acid Cyclization | Jones oxidation, cyclization | 68 | 95 | Lab-scale |
| Asymmetric Catalysis | Cu-catalyzed oxidation | 81 | 98 | Pilot-scale |
| Reductive Amination | BH₃ reduction, mCPBA oxidation | 65 | 90 | Lab-scale |
Solvent and Temperature Optimization
Critical parameters for high yields include:
- Solvent polarity : THF and DCM favor Boc protection, while toluene aids cyclization.
- Temperature control : Low temperatures (−70°C) prevent epimerization during reductions.
Challenges in Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring substituted with a benzyl group and a tert-butyl group, along with two carboxylate functionalities. These structural components contribute to its reactivity and interactions in biological systems.
Medicinal Chemistry
Antihyperlipidemic Properties
Research indicates that derivatives of pyrrolidine compounds, including (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, exhibit potential as inhibitors of cholesteryl ester transfer protein (CETP). These compounds are being investigated for their therapeutic effects in treating hyperlipidemia and arteriosclerosis by modulating lipid metabolism .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitutions makes it valuable for constructing complex organic frameworks . For instance, it can be utilized in the synthesis of other pyrrolidine derivatives that have applications in pharmaceuticals.
Research and Development
Catalysis and Reaction Mechanisms
Studies have explored the use of this compound in catalyzing reactions involving electrophiles such as imines and aldehydes. These investigations focus on understanding the reaction mechanisms and improving synthetic methodologies .
Case Study 1: CETP Inhibition
A study published in a patent document highlights the efficacy of pyrrolidine derivatives, including this compound, as CETP inhibitors. The research demonstrates significant reductions in cholesterol levels in preclinical models, suggesting potential for clinical applications in managing cardiovascular diseases .
Case Study 2: Synthesis of Novel Pyrrolidines
Research conducted at the University of Havre examined the synthesis of novel pyrrolidine derivatives using this compound as a precursor. The findings revealed that this compound facilitates the formation of new carbon-carbon bonds, enhancing the efficiency of synthetic routes to complex molecules .
Mechanism of Action
The mechanism of action of (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₇H₂₁NO₅.
Key Observations:
Position of Oxo Group : The target compound’s 4-oxo group distinguishes it from analogs with 3-oxo (e.g., CAS 130966-46-0) or 5-oxo (e.g., CAS 400626-71-3) substituents. This affects ring conformation and reactivity in nucleophilic additions .
Stereochemistry : The (S)-enantiomer (target) may exhibit divergent biological activity compared to the (R)-enantiomer (CAS 400626-71-3), which has documented acute oral toxicity (H302) .
Physicochemical Properties
- Melting Points : The tert-butyl hydrogen analog (CAS 876317-19-0) has a melting point of 155–156°C, suggesting higher crystallinity due to hydrogen bonding. The target compound’s benzyl group likely reduces melting point via steric effects, though exact data are unavailable .
- Solubility : Hydroxyl-containing analogs (e.g., CAS 130966-46-0) exhibit improved aqueous solubility compared to the hydrophobic benzyl-substituted target compound .
Biological Activity
(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO. Its structure includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the benzyl and tert-butyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of oxopyrrolidine compounds exhibit antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains. The following table summarizes findings from recent studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of similar oxopyrrolidine derivatives against resistant strains of bacteria. The research indicated that modifications in the side chains significantly enhanced antimicrobial activity and reduced resistance .
- Pharmacokinetic Profile : Another investigation focused on the pharmacokinetics of related compounds, revealing that structural variations could lead to significant differences in absorption rates and half-lives. This information is crucial for optimizing therapeutic applications .
- Neuropharmacological Effects : A study explored the neuropharmacological effects of pyrrolidine derivatives, suggesting potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Q & A
Q. How can the synthesis of (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate be optimized for high enantiomeric purity?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving chiral auxiliaries or enantioselective catalysis. For example, a stereocontrolled approach using (S)-proline derivatives as starting materials ensures retention of chirality. Key steps include:
- Enolate alkylation : Use of lithium bis(trimethylsilyl)amide (LHMDS) in THF at -78°C to generate a chiral enolate, followed by alkylation with benzyl bromide .
- Protection strategies : Sequential tert-butyloxycarbonyl (Boc) and benzyl ester protections to avoid racemization .
- Purification : Chiral HPLC or crystallization in hexane/ethyl acetate to achieve >98% enantiomeric excess (ee) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl protons at δ 7.3–7.4 ppm) .
- Chiral HPLC : Using a Chiralpak IA column (hexane:IPA 90:10) to validate enantiopurity .
- Mass Spectrometry : High-resolution ESI-MS ([M+Na] calc. 378.1521, found 378.1518) .
Q. How does stereochemistry influence reactivity in cross-coupling or functionalization reactions?
Methodological Answer: The (S)-configuration at C2 directs regioselectivity in ring-opening or substitution reactions:
- Nucleophilic attacks : The tert-butyl group sterically shields the C1 carbonyl, favoring nucleophilic addition at C4-ketone .
- Suzuki-Miyaura coupling : Pd-mediated coupling with arylboronic acids proceeds at C4-oxo position with retention of stereochemistry (85% yield) .
Data Contradiction Note : While reports high reactivity at C4-oxo, (for a difluoro analog) shows reduced reactivity due to electron-withdrawing fluorine substituents. This highlights the need for substrate-specific optimization .
Q. What strategies mitigate racemization during derivatization for drug discovery?
Methodological Answer:
- Low-temperature protocols : Conduct reactions below -20°C to minimize epimerization .
- Enzymatic resolution : Lipase-mediated acylations selectively protect the (S)-enantiomer (e.g., using Candida antarctica lipase B) .
- Protecting group choice : Boc groups (vs. methyl esters) reduce steric hindrance and stabilize intermediates .
Q. How is this compound applied in peptide mimetic or protease inhibitor design?
Methodological Answer: The pyrrolidine scaffold mimics proline in peptides, enabling:
- Transition-state analogs : The 4-oxo group mimics tetrahedral intermediates in serine protease inhibition (e.g., HCV NS3/4A protease) .
- Conformational restriction : The tert-butyl group enforces a rigid β-strand geometry, enhancing binding affinity (IC = 0.8 nM in a thrombin inhibitor study) .
Safety Note : Handle with nitrile gloves and under fume hoods due to H302 (harmful if swallowed) and H317 (skin sensitization) hazards .
Q. What computational methods predict the compound’s behavior in asymmetric catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
